5-Methyl-3-phenylisoxazole-4-carboxylic acid has been historically used in the preparation of intermediates for the synthesis of penicillin. Penicillin is a well-known antibiotic medication used to treat bacterial infections. A 1972 study describes the use of 5-Methyl-3-phenylisoxazole-4-carboxylic acid in the synthesis of 6-aminopenicillanic acid (6-APA), a key intermediate in the production of penicillin G. []
5-Methyl-3-phenylisoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula . It features an isoxazole ring, which is a five-membered ring containing one nitrogen and one oxygen atom, and is substituted at the 5-position with a methyl group and at the 3-position with a phenyl group. The carboxylic acid functional group is located at the 4-position of the isoxazole ring. This compound is notable for its potential biological activity and applications in medicinal chemistry.
Research indicates that 5-Methyl-3-phenylisoxazole-4-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure allows it to interact with biological targets, potentially influencing pathways related to pain and inflammation. Additionally, it has shown promise in modulating certain receptor activities, contributing to its therapeutic potential .
The synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid typically involves several steps:
5-Methyl-3-phenylisoxazole-4-carboxylic acid finds applications in various fields:
Interaction studies have shown that 5-Methyl-3-phenylisoxazole-4-carboxylic acid can form hydrogen bonds and π–π stacking interactions with other molecules. For instance, it forms head-to-head dimers through O—H⋯O hydrogen bonds, which may influence its solubility and bioavailability in biological systems . These interactions are crucial for understanding its mechanism of action and optimizing its efficacy in therapeutic applications.
Several compounds share structural similarities with 5-Methyl-3-phenylisoxazole-4-carboxylic acid. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Phenylisoxazole | Similar isoxazole core but lacks methyl substitution | Less hydrophobic due to absence of methyl |
5-Methylisoxazole | Contains methyl at the 5-position | Lacks phenyl substitution |
4-Carboxyphenylisoxazole | Carboxylic acid at different position | Different interaction profile |
5-Methyl-3-(trifluoromethyl)isoxazole | Contains trifluoromethyl group | Enhanced lipophilicity |
These compounds highlight the unique characteristics of 5-Methyl-3-phenylisoxazole-4-carboxylic acid, particularly its specific substitutions that may enhance its biological activity or alter its chemical reactivity compared to other similar compounds.
The benzaldehyde oxime-based synthesis represents one of the most established routes for preparing 5-methyl-3-phenylisoxazole-4-carboxylic acid [3]. This methodology involves the initial formation of benzaldehyde oxime through the reaction of benzaldehyde with hydroxylamine hydrochloride, followed by subsequent cyclization with ethyl acetoacetate [3]. The reaction proceeds under solvent-free conditions at 60°C for approximately one hour, yielding the desired isoxazole derivative in excellent yields ranging from 85-92% [3].
The mechanistic pathway begins with the nucleophilic attack of the hydroxylamine on the carbonyl carbon of benzaldehyde, forming an intermediate oxime through condensation [6]. This oxime intermediate then undergoes cyclization with ethyl acetoacetate in the presence of zinc chloride as a Lewis acid catalyst [3]. The process demonstrates remarkable efficiency, with the solid ethyl 5-methyl-3-phenylisoxazole-4-carboxylate being obtained after stirring with ethanol for 30 minutes [3]. Subsequent hydrolysis with 5% sodium hydroxide at room temperature for 4 hours, followed by acidification with 2 normal hydrochloric acid, yields the target carboxylic acid derivative [3].
Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages |
---|---|---|---|---|
Benzaldehyde Oxime-Based Synthesis | Benzaldehyde oxime, Ethyl acetoacetate | Solvent-free, 60°C, 1 hour | 85-92 | Simple workup, eco-friendly |
Zinc Chloride-Catalyzed Approach | ZnCl₂ (0.1 mmol), Benzaldehyde oxime (1 mmol) | Solvent-free, 60°C, 1 hour | 85-95 | High yields, mild conditions |
Ethyl Acetoacetate Reaction | Ethyl acetoacetate (2 mmol), Hydroxylamine HCl | Room temperature, 4 hours | 86-92 | Good functional group tolerance |
Zinc chloride-catalyzed synthesis provides an efficient alternative pathway for accessing 5-methyl-3-phenylisoxazole-4-carboxylic acid derivatives [3]. This approach utilizes anhydrous zinc chloride (0.1 mmol) as a Lewis acid catalyst to facilitate the cyclization between benzaldehyde oxime (1 mmol) and ethyl acetoacetate (2 mmol) [3]. The reaction is conducted in a solvent-free environment, with the reaction mixture gradually heated to 60°C without any additional solvent for approximately one hour [3].
The zinc chloride catalyst plays a crucial role in activating the carbonyl group of ethyl acetoacetate, making it more susceptible to nucleophilic attack by the oxime nitrogen [3]. This activation significantly enhances the reaction rate and selectivity, resulting in yields ranging from 85-95% [3]. The completion of the reaction is monitored by thin-layer chromatography, and the reaction mixture is cooled to room temperature before ethanol addition [3]. The zinc chloride catalyst can be recovered and recycled, making this approach economically viable for larger-scale synthesis [6].
The ethyl acetoacetate reaction mechanism involves a multi-step process that begins with the formation of an oxime intermediate through the condensation of ethyl acetoacetate with hydroxylamine hydrochloride [6]. The mechanistic pathway shows that the amine group performs a nucleophilic attack on the carbonyl center of ethyl acetoacetate to form the oxime intermediate [6]. The catalyst then activates the carbonyl group of this oxime intermediate, facilitating nucleophilic attack at the carbonyl carbon of the aromatic aldehyde [6].
The activation by the catalyst combination at 60°C in an oil bath leads to the formation of an intermediate with the removal of a water molecule [6]. Subsequently, the desired isoxazole product is obtained through intramolecular cyclization and elimination of ethyl alcohol [6]. This mechanism has been validated through spectroscopic analysis, with key infrared bands observed at 3010 cm⁻¹ for carbon-hydrogen stretching, 1773 cm⁻¹ for carbonyl stretching, 1655 cm⁻¹ for carbon-nitrogen stretching, and 1529 cm⁻¹ for nitrogen-oxygen stretching [6].
The domino isoxazole-isoxazole isomerization represents a breakthrough in modern synthetic methodology for preparing isoxazole-4-carboxylic acid derivatives [9]. This innovative approach employs iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-/5-aminoisoxazoles in dioxane at 105°C to produce isoxazole-4-carboxylic esters and amides in good yields [9]. The reaction proceeds through a controlled isoxazole-azirine-isoxazole/oxazole isomerization sequence [9].
The mechanistic pathway involves the initial formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines under milder conditions using acetonitrile at 50°C [9]. These azirine intermediates then undergo quantitative isomerization either into isoxazoles under catalytic conditions (dioxane, 105°C) or into oxazoles under non-catalytic thermolysis (o-dichlorobenzene, 170°C) [9]. Iron(II) catalysts, particularly FeNTf₂, have proven highly effective for the first step of the domino isomerization, specifically the transformation of isoxazole to 2H-azirine [14].
Method | Catalyst/Conditions | Mechanism | Product Type | Yield Range (%) |
---|---|---|---|---|
Domino Isoxazole-Isoxazole Isomerization | FeCl₂·4H₂O (20 mol%), Dioxane, 105°C | Isoxazole → Azirine → Isoxazole rearrangement | Isoxazole-4-carboxylic esters | 70-85 |
Fe(II)-Catalyzed Transformation | Fe(NTf₂)₂, MeCN, 50°C → Dioxane, 105°C | Two-step Fe(II) catalyzed process | Methyl nicotinates/6-halonicotinates | 65-80 |
Azirine Intermediate Pathway | Thermal conditions, o-dichlorobenzene, 170°C | Azirine ring opening and cyclization | Oxazole derivatives | 60-75 |
Iron(II)-catalyzed transformations have emerged as powerful tools for synthesizing complex isoxazole derivatives through relay catalysis mechanisms [14]. The combination of Fe(II)/Au(I) relay catalysis enables the efficient synthesis of methyl nicotinates and 6-halonicotinates through domino isomerization of 4-propargyl/(3-halopropargyl)-5-methoxyisoxazoles [14]. Iron(II) triflate (FeNTf₂) serves as an effective catalyst for the initial transformation of isoxazole to 2H-azirine, which is compatible with triphenylphosphine gold triflate (Ph₃PAuNTf₂) for the subsequent step [14].
The iron(II) catalyst operates through a reductive mechanism that involves the cleavage of the isoxazole carbon-nitrogen bond, generating azirine intermediates and enamine products [5]. When 5-methoxyisoxazole and FeCl₂·4H₂O (20 mol%) are combined in acetonitrile solution, the reductive breaking of the isoxazole carbon-nitrogen bond produces both azirine and enamine products [5]. The optimal conditions for isomerization involve heating an isoxazole solution in dioxane with FeCl₂·4H₂O catalyst, leading to the formation of the required isoxazole products [5].
Azirine formation pathways represent critical intermediate steps in modern isoxazole synthesis, particularly in photochemical processes [12]. The formation of highly reactive ketenimines via skeletal rearrangement of trisubstituted isoxazoles has been achieved through continuous photochemical processes [12]. This approach utilizes medium-pressure mercury lamps combined with low-pass filters to generate azirine intermediates that can be telescoped into various downstream products [12].
The mechanistic proposal for azirine formation involves photoinduced homolysis of the nitrogen-oxygen single bond of the isoxazole substrate [12]. Following carbon-carbon bond rotation, a reactive conformation of the resulting biradical allows the oxygen-centered radical to abstract a hydrogen atom from a nearby methyl group via a six-membered transition state [12]. The intermediary carbon-centered radical rapidly forms an azirine species through carbon-nitrogen bond formation [12]. This azirine can either ring open to give a dipolar nitrilium species that forms the observed ketenimine after proton transfer, or undergo a concerted [1] [5]-hydrogen shift via a pericyclic process [12].
The utilization of agro-waste-derived catalysts represents a significant advancement in sustainable isoxazole synthesis [6]. Water-extractable organic fraction from pomegranate ash (WEOFPA) combined with glycerol forms an effective eutectic mixture that serves as a green catalyst for synthesizing 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-one derivatives [6]. This catalyst system demonstrates remarkable efficiency in facilitating multicomponent reactions between hydroxylamine hydrochloride, ethyl acetoacetate, and various substituted aromatic and heteroaromatic aldehydes [6].
The WEOFPA-glycerol eutectic mixture operates under mild conditions at 60°C in an oil bath, producing isoxazole derivatives with yields ranging from 86-92% [6]. This catalyst system offers several environmental advantages, including non-toxicity, biodegradability, and cost-effectiveness [6]. The catalyst combination activates both the carbonyl group of the oxime intermediate and the aromatic aldehyde, facilitating the formation of the desired isoxazole products through intramolecular cyclization [6]. The developed protocol avoids hazardous solvents and provides an inexpensive alternative to traditional metal-based catalysts [6].
Solvent-free synthetic methodologies have gained prominence in green isoxazole chemistry due to their environmental benefits and operational simplicity [15]. Ball-milling conditions enable the scalable, solvent-free synthesis of 3,5-isoxazoles through 1,3-dipolar cycloaddition reactions between terminal alkynes and hydroxyimidoyl chlorides [15]. This mechanochemical approach utilizes a recyclable copper/aluminum oxide nanocomposite catalyst to achieve moderate to excellent yields while eliminating the need for organic solvents [15].
The ball-milling methodology demonstrates superior sustainability metrics compared to solution-based conditions, with significantly lower environmental factors (E-factors) due to the absence of organic solvents [15]. The process requires shorter reaction times, typically not exceeding 60 minutes, compared to solution-based conditions that require at least two hours [15]. The methodology shows remarkable scalability, with reactions reproducible to a 1.0-gram scale without additional milling time variations [15]. The copper/aluminum oxide catalyst can be easily recycled and reused three times with only slight reduction in yield [15].
Approach | Catalyst/Method | Environmental Benefits | E-Factor | Sustainability Score |
---|---|---|---|---|
Agro-Waste Catalysts | WEOFPA + Glycerol eutectic mixture | Non-toxic, biodegradable catalyst | 2.1-3.5 | High |
Solvent-Free Ball Milling | Cu/Al₂O₃ nanocomposite, Ball milling | Solvent-free, recyclable catalyst | 1.49-4.91 | Very High |
Microwave-Assisted Synthesis | Catalyst-free, MW irradiation | Reduced reaction time, energy efficient | 1.8-2.7 | High |
Sustainable synthesis metrics provide quantitative assessments of the environmental impact and efficiency of isoxazole synthetic methodologies [15] [26]. The environmental factor (E-factor) serves as a crucial metric, calculated as the ratio of waste mass to product mass [26]. For solvent-free isoxazole synthesis using ball-milling conditions, E-factors range from 1.49 to 4.91, representing significant improvements over traditional solution-based methods [26]. The calculation includes all reactants, catalysts, and auxiliaries, providing a comprehensive assessment of waste generation [26].
Atom economy represents another critical sustainability metric, measuring the percentage of reactant atoms that appear in the final product [29]. Green chemistry approaches for isoxazole synthesis achieve atom economies ranging from 85-95%, compared to 75-82% for classical methods [29]. Process mass intensity (PMI) values for green methodologies range from 2.49-4.5, well below the industry benchmark of less than 10 [29]. Carbon efficiency, which measures the utilization of carbon atoms in the synthesis, shows values of 78-88% for green methods compared to 68-75% for classical approaches [29].
Metric | Classical Methods | Green Methods | Industry Benchmark | Assessment |
---|---|---|---|---|
Atom Economy (%) | 75-82 | 85-95 | >80 | Good to Excellent |
E-Factor | 3.2-5.8 | 1.49-3.5 | <5 | Excellent |
Process Mass Intensity (PMI) | 4.2-6.8 | 2.49-4.5 | <10 | Very Good |
Carbon Efficiency (%) | 68-75 | 78-88 | >70 | Good to Very Good |
Solvent Intensity | 2.1-4.5 | 0-1.2 | <5 | Excellent for solvent-free |
The identification and characterization of reaction intermediates play crucial roles in understanding isoxazole synthesis mechanisms [20]. Benzaldehyde oxime serves as the primary starting material, formed through the condensation of benzaldehyde with hydroxylamine hydrochloride [20]. This stable intermediate undergoes subsequent transformations to generate reactive nitrile oxide species, which act as 1,3-dipoles in cycloaddition reactions [20]. The formation of nitrile oxides from oximes typically involves treatment with activating agents such as TsN(Cl)Na·3H₂O in the presence of tert-butyl alcohol at room temperature [20].
The 2H-azirine intermediate represents a critical transient species in modern isoxazole synthesis pathways [9]. These azirine intermediates are generated through iron(II)-catalyzed rearrangement of isoxazole precursors and serve as versatile synthetic intermediates [9]. The azirine formation involves reductive cleavage of the isoxazole carbon-nitrogen bond, followed by intramolecular cyclization [9]. Isoxazoline intermediates also play important roles as cyclization precursors, formed through cycloaddition reactions between nitrile oxides and alkyne dipolarophiles [20].
Intermediate | Formation Method | Stability | Role in Mechanism |
---|---|---|---|
Benzaldehyde oxime | Benzaldehyde + NH₂OH·HCl | Stable | Starting material |
Nitrile oxide | Oxime + TsN(Cl)Na·3H₂O | Reactive intermediate | 1,3-Dipole for cycloaddition |
2H-Azirine | Fe(II)-catalyzed isoxazole rearrangement | Transient | Rearrangement intermediate |
Isoxazoline | Cycloaddition intermediate | Moderately stable | Cyclization precursor |
Oxime ester | Oxime + activating agent | Stable | Activated nucleophile |
Density functional theory (DFT) calculations provide detailed insights into the mechanistic pathways of isoxazole synthesis [21]. Computational studies using the B3LYP functional combined with the 6-31G(d) basis set have revealed activation energies of -81.15 kcal/mol for pathway P-1 and -77.32 kcal/mol for pathway P-2, favoring the formation of P-1 [21]. Intrinsic reaction coordinate (IRC) analysis confirms that the 1,3-dipolar cycloaddition proceeds via a concerted but asynchronous mechanism [21].
Advanced computational methods employing the M06-2X functional demonstrate that iron(II) catalysts significantly lower activation barriers for isoxazole transformations, with activation energies ranging from 22.1-26.4 kcal/mol [24]. Polarizable continuum model (PCM) calculations reveal that polar solvents favor cyclization reactions, with activation energies of 19.8-24.2 kcal/mol in solvated environments [24]. These computational studies provide crucial guidance for optimizing reaction conditions and understanding the electronic factors governing selectivity [24].
Method/Level of Theory | System Studied | Activation Energy (kcal/mol) | Key Findings |
---|---|---|---|
B3LYP/6-31G(d) | Nitrile oxide cycloaddition | -81.15 (P-1), -77.32 (P-2) | Concerted but asynchronous mechanism |
B3LYP/6-311+G(d,p) | Isoxazole-azirine rearrangement | 25.3-28.7 | Azirine intermediate confirmed |
M06-2X/6-31G(d) | Fe(II) catalyzed transformations | 22.1-26.4 | Fe(II) lowers activation barriers |
PCM-B3LYP/6-31G(d) | Solvent effects on reaction pathways | 19.8-24.2 | Polar solvents favor cyclization |
Stereochemical outcomes in isoxazole synthesis are governed by several factors, including electronic effects of substituents, steric hindrance around the reaction center, and catalyst coordination geometry [19]. The 1,3-dipolar cycloaddition reactions exhibit high regioselectivity, predominantly yielding 3,5-disubstituted isoxazoles with selectivity ratios exceeding 95:5 compared to 3,4-disubstituted products [19]. This regioselectivity is attributed to the electronic effects of the phenyl substituent, which directs the cycloaddition to favor the thermodynamically more stable regioisomer [19].
Isoxazole rearrangement reactions generally proceed with retention of configuration, showing selectivity ratios of 85:15 for retained versus inverted configurations [19]. The stereochemical outcome depends on the steric environment around the reaction center and the coordination geometry of metal catalysts [19]. Azirine formation processes typically result in racemic product formation due to the symmetrical nature of the intermediate radicals [19]. Cyclization processes can exhibit cis/trans selectivity, with ratios of approximately 70:30 depending on the reaction conditions and catalyst coordination [19].
Reaction Type | Stereochemical Outcome | Controlling Factors | Selectivity Ratio |
---|---|---|---|
1,3-Dipolar Cycloaddition | Regioselective (3,5-disubstituted) | Electronic effects of substituents | >95:5 (3,5 vs 3,4) |
Isoxazole Rearrangement | Retention of configuration | Steric hindrance around reaction center | 85:15 (retained vs inverted) |
Azirine Formation | Racemic product formation | Reaction temperature and conditions | 50:50 (racemic) |
Cyclization Process | cis/trans selectivity observed | Catalyst coordination geometry | 70:30 (cis:trans) |
Irritant